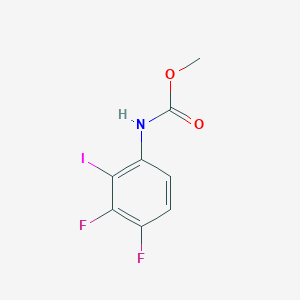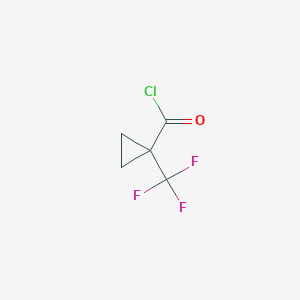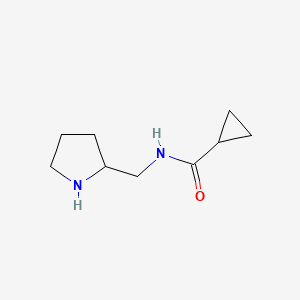
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C9H16N2O . It’s a versatile compound used in scientific research, with potential applications in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “this compound” features a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
1. Antidiarrhoeal Agent
- Application : Used as an antidiarrhoeal agent, showing affinity for sigma receptors based on in vitro studies (Habernickel, 2002).
2. Crystal Structure Analysis
- Application : A derivative of this compound has been used for crystal structure analysis, highlighting molecular orientation and interactions (Artheswari et al., 2019).
3. Synthesis and Chemistry of Pyrrolidines
- Application : Pyrrolidines, including derivatives of this compound, are explored for their synthesis and applications in medicine and industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).
4. Ring Opening Reactions and Derivative Formation
- Application : Used in ring opening reactions leading to the formation of new compounds like dibenzoxanthenes and diarylmethane derivatives (Gazizov et al., 2015).
5. Fragment-Based Drug Discovery
- Application : Inhibitors containing cyclopropanecarboxamide structures have been identified using fragment-based screening for targeting specific enzymes (Giannetti et al., 2013).
6. Synthesis of Chiral Compounds
- Application : The compound and its derivatives have been synthesized and analyzed for their chirality, contributing to the field of asymmetric catalysis (Barta et al., 2009).
7. Generation of Azomethine Ylides
- Application : Utilized in the generation and cycloaddition of azomethine ylides for the synthesis of pyrrolidine and pyrrole derivatives (Komatsu et al., 2006).
8. Stereodivergent Synthesis
- Application : Used in stereodivergent synthesis methodology for the creation of complex pyrrolidines (Jackson et al., 2008).
9. Synthesis of Heterocyclic Compounds
- Application : Applied in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions (Calvo et al., 2002).
10. Ionic Liquid Supported Organocatalysts
- Application : Derivatives have been synthesized for use as recyclable catalysts in enantioselective reactions (Yacob et al., 2008).
Propriétés
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-6-8-2-1-5-10-8/h7-8,10H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHWJACZMFGQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


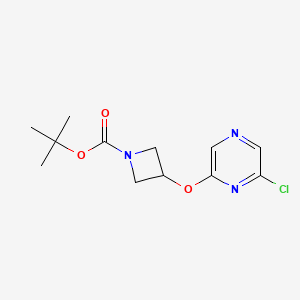
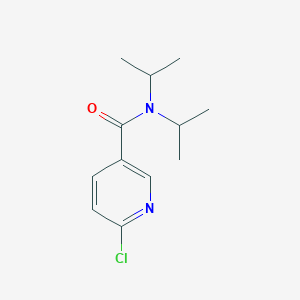
![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
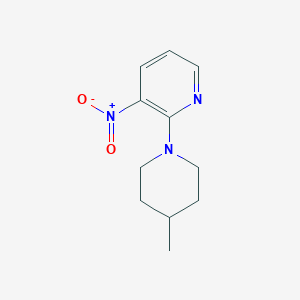
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)

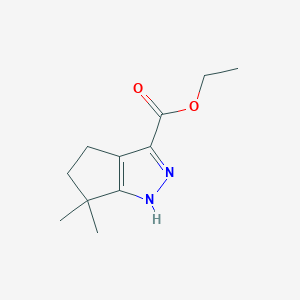
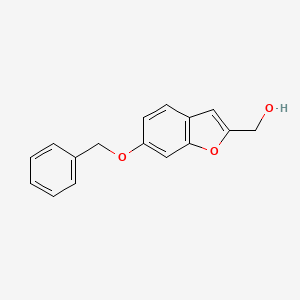
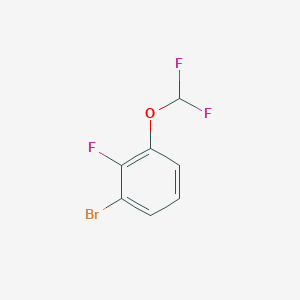

![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
